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Compound Name: Ipatasertib-NH2 dihydrochloride

Cat. No.: B12422494 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Ipatasertib (GDC-0068) is a potent, orally bioavailable, and highly selective small-molecule

inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1] Akt is

a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which

is crucial for regulating multiple cellular processes, including cell growth, proliferation, survival,

and metabolism.[2][3] Dysregulation and hyperactivation of this pathway are common in many

types of cancer, making Akt an attractive therapeutic target.[4][5] Ipatasertib functions as an

ATP-competitive inhibitor, binding to the kinase domain of Akt and preventing the

phosphorylation of its downstream substrates, thereby inhibiting tumor cell proliferation and

inducing apoptosis.[1][4][6]

These application notes provide detailed protocols for in vitro assays to characterize the activity

of Ipatasertib-NH2 dihydrochloride, focusing on its effects on cell viability and its ability to

modulate the PI3K/AKT signaling pathway.

Mechanism of Action: Inhibition of the PI3K/AKT
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The PI3K/Akt pathway is activated by various extracellular signals, such as growth factors,

which bind to receptor tyrosine kinases (RTKs).[4][7] This activation leads to the recruitment

and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate

(PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][8] PIP3 acts as a second

messenger, recruiting Akt to the cell membrane where it is phosphorylated and fully activated

by PDK1 and mTORC2.[2][5] Activated Akt then phosphorylates numerous downstream targets

to promote cell growth and survival.[8] Ipatasertib directly inhibits the catalytic activity of Akt,

blocking these downstream signaling events.[1]
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1. Seed Cells
Plate cells in a 96-well plate

and allow them to adhere overnight.

2. Compound Treatment
Treat cells with a serial dilution of
Ipatasertib and a vehicle control.

3. Incubation
Incubate for a specified period

(e.g., 72 hours).

4. Add Reagent
Add MTS or WST-1 reagent to each well.

5. Incubate & Read
Incubate for 1-4 hours at 37°C.

Measure absorbance (e.g., 490 nm for MTS).

6. Data Analysis
Normalize data to vehicle control and

calculate IC50 values.
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1. Cell Treatment & Lysis
Treat cells with Ipatasertib for a short period

(e.g., 2-24h). Lyse cells on ice.

2. Protein Quantification
Determine protein concentration

using a BCA assay.

3. SDS-PAGE
Separate proteins by size by running

equal protein amounts on a polyacrylamide gel.

4. Protein Transfer
Transfer separated proteins from the

gel to a PVDF or nitrocellulose membrane.

5. Blocking & Antibody Incubation
Block non-specific sites. Incubate with primary

antibody (e.g., anti-p-Akt) overnight at 4°C,
then with HRP-conjugated secondary antibody.

6. Detection & Analysis
Apply ECL substrate and capture signal.

Perform densitometry to quantify band intensity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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